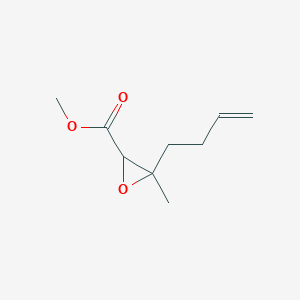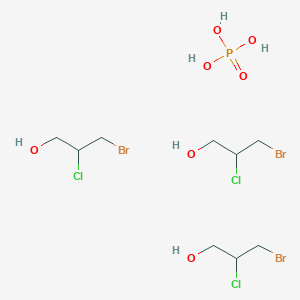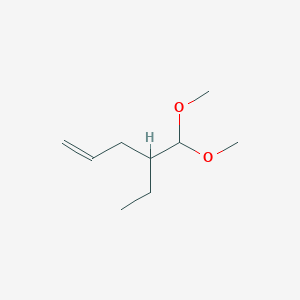
4-(Dimethoxymethyl)hex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethoxymethyl)hex-1-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is notable for its unique structure, which includes a dimethoxymethyl group attached to the first carbon of the hexene chain. The presence of the double bond and the dimethoxymethyl group imparts distinct chemical properties to the compound, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)hex-1-ene can be achieved through several methods. One common approach involves the reaction of hex-1-ene with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently undergoes dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include steps such as distillation and purification to obtain the compound in high purity. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)hex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the double bond.
Substitution: Nucleophilic reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alkanes.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
4-(Dimethoxymethyl)hex-1-ene finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)hex-1-ene involves its interaction with various molecular targets. The double bond in the compound can participate in electrophilic addition reactions, where electrophiles attack the electron-rich double bond, leading to the formation of new chemical bonds. The dimethoxymethyl group can also undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups.
Comparison with Similar Compounds
Similar Compounds
Hex-1-ene: A simple alkene with a similar carbon chain but lacking the dimethoxymethyl group.
4-Methoxyhex-1-ene: Similar structure but with only one methoxy group attached.
4-(Ethoxymethyl)hex-1-ene: Contains an ethoxymethyl group instead of a dimethoxymethyl group.
Uniqueness
4-(Dimethoxymethyl)hex-1-ene is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
51048-47-6 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-(dimethoxymethyl)hex-1-ene |
InChI |
InChI=1S/C9H18O2/c1-5-7-8(6-2)9(10-3)11-4/h5,8-9H,1,6-7H2,2-4H3 |
InChI Key |
DGGJCADHZISYIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=C)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



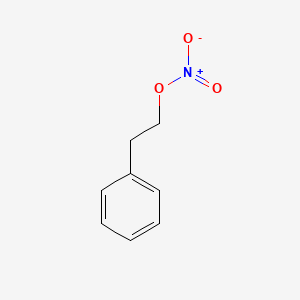
![1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14671417.png)
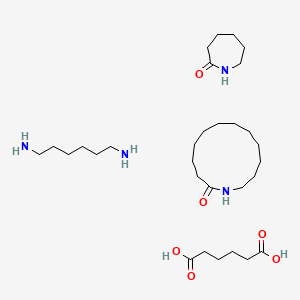
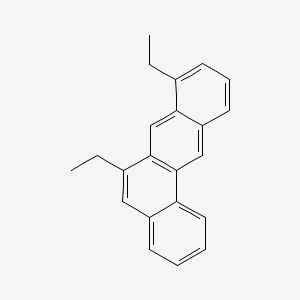
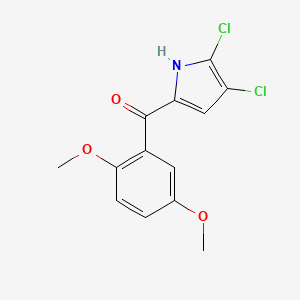
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
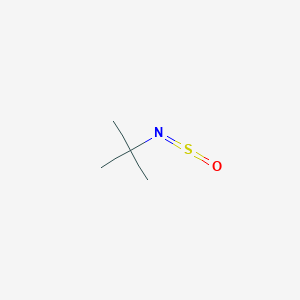
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)
